
2-(3-hydroxyphenylamino)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one
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Overview
Description
2-(3-hydroxyphenylamino)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a thiophene group, and a hydroxyphenylamino moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxyphenylamino)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one typically involves the condensation of 3-hydroxyaniline with thiophene-2-carbaldehyde in the presence of a thiazole-forming reagent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(3-hydroxyphenylamino)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone-like structure.
Reduction: The imine bond can be reduced to form an amine.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of a quinone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives, including 2-(3-hydroxyphenylamino)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one, exhibit significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing promising results:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.25 µg/mL |
Staphylococcus aureus | 0.5 µg/mL |
Pseudomonas aeruginosa | 0.75 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Properties
The compound has also been investigated for its anticancer activities. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines, including:
- HepG2 (liver cancer)
- A549 (lung cancer)
A comparative analysis showed that the compound exhibited IC50 values lower than those of standard chemotherapeutic agents, indicating its potential as an effective anticancer drug.
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their efficacy.
Case Study 2: Anticancer Activity
A series of experiments were conducted to assess the anticancer properties of the compound on human cancer cell lines. The results revealed a dose-dependent inhibition of cell viability, with molecular docking studies suggesting that the compound interacts effectively with key proteins involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 2-(3-hydroxyphenylamino)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(3-hydroxyphenylamino)-5-(furan-2-ylmethylene)thiazol-4(5H)-one: Similar structure but with a furan ring instead of a thiophene ring.
2-(3-hydroxyphenylamino)-5-(pyridin-2-ylmethylene)thiazol-4(5H)-one: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 2-(3-hydroxyphenylamino)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one imparts unique electronic properties and reactivity compared to its analogs with furan or pyridine rings
Biological Activity
The compound 2-(3-hydroxyphenylamino)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one is a heterocyclic compound that has garnered interest for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of appropriate thiourea derivatives with aldehydes or ketones. The reaction conditions often include solvents such as ethanol or dimethylformamide (DMF) under reflux. Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have demonstrated that compounds bearing thiazole and thiophene moieties exhibit significant anticancer properties. For instance, derivatives related to thiazolones have shown promising results in inhibiting various cancer cell lines:
- In vitro studies : The compound was tested against a panel of cancer cell lines, including A-549 (lung cancer) and HepG-2 (liver cancer). Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values in the micromolar range.
- Mechanism of action : The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest. Molecular docking studies suggest that the compound interacts with key proteins involved in cancer progression, such as dihydrofolate reductase (DHFR).
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A-549 | 5.6 | Apoptosis induction |
HepG-2 | 7.3 | Cell cycle arrest |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria:
- Evaluation : The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.
- Results : The compound displayed significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various substituents on the thiazole ring. Studies indicate that:
- Hydroxyl groups enhance solubility and biological activity.
- Amino substitutions at specific positions can increase binding affinity to target proteins.
- Aromatic substitutions can modulate lipophilicity, affecting bioavailability.
Case Studies
- Case Study on Anticancer Properties : A study involving a series of thiazole derivatives showed that compounds similar to this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
- Case Study on Antimicrobial Efficacy : Research demonstrated that modifications to the thiophene moiety could enhance antimicrobial activity against resistant strains of bacteria, highlighting the importance of structure optimization in drug development.
Q & A
Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves condensation reactions between thioglycolic acid derivatives and substituted aldehydes. For example:
- Schiff base formation : Reacting 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with thioglycolic acid forms the thiazole core, followed by condensation with aldehydes (e.g., salicylaldehyde) under reflux in 1,4-dioxane with piperidine as a catalyst .
- Catalytic optimization : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 at 70–80°C improve reaction efficiency and reduce side products .
- Purification : Post-reaction, ice-water quenching, filtration, and recrystallization (e.g., using ethanol/water mixtures) enhance purity .
Key factors : Solvent choice (polar aprotic vs. protic), catalyst type, and temperature control critically affect yield (reported 61–81% in similar derivatives) .
Q. Which spectroscopic techniques are essential for confirming structural integrity, and what spectral markers should be prioritized?
- ¹H NMR : Focus on chemical shifts for the thiophen-methylene group (δ ~6.5–7.5 ppm for aromatic protons) and the hydroxyphenylamino moiety (δ ~5.5–6.5 ppm for NH and OH groups). Splitting patterns confirm substitution .
- IR spectroscopy : Key peaks include C=O stretching (~1680–1720 cm⁻¹) and N-H bending (~3200–3400 cm⁻¹) .
- Mass spectrometry (MS) : Molecular ion peaks ([M+H]⁺) validate molecular weight, while fragmentation patterns confirm substituent stability .
- DFT calculations : Advanced studies correlate experimental NMR shifts with computed electronic structures to resolve ambiguities in stereochemistry .
Q. How should researchers design in vitro cytotoxicity assays to evaluate anticancer potential?
- Cell lines : Use diverse cancer models (e.g., MCF-7 for breast cancer, DLD-1 for colon cancer) and normal fibroblasts (WI-38) as controls .
- Protocol :
- Data interpretation : Calculate IC₅₀ values and assess selectivity (cancer vs. normal cells). Contradictions across cell lines may arise from uptake efficiency or metabolic differences .
Q. What advanced strategies resolve contradictions in biological activity data across studies?
- Standardized protocols : Ensure consistent cell passage numbers, serum batches, and incubation times to minimize variability .
- Metabolic profiling : Use LC-MS to identify active metabolites that may differentially affect cell lines.
- Synergistic studies : Test the compound in combination with chemotherapeutics (e.g., doxorubicin) to uncover context-dependent effects .
- Replicate validation : Cross-laboratory replication with shared compound batches reduces artifacts .
Q. How can computational methods like DFT enhance understanding of reactivity and electronic properties?
- DFT applications :
- Docking studies : Model compound binding to enzymes (e.g., tyrosine kinases) to guide structural modifications for improved activity .
Q. What are critical considerations for scaling up synthesis while maintaining stereochemical purity?
- Catalyst selection : Heterogeneous catalysts (e.g., Bleaching Earth Clay) enable easier recovery and reuse compared to homogeneous systems .
- Solvent systems : PEG-400 offers eco-friendly advantages over volatile solvents like dioxane .
- Process monitoring : Use in-situ FTIR or TLC to track reaction progress and minimize byproducts .
- Crystallization control : Optimize cooling rates and solvent polarity to prevent racemization during recrystallization .
Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced bioactivity?
- Modify substituents :
- Biological testing : Prioritize derivatives showing >50% inhibition in primary screens for secondary assays (e.g., apoptosis markers, kinase inhibition) .
Q. What analytical methods are recommended for assessing purity and stability under storage conditions?
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5% threshold) .
- Accelerated stability studies : Store samples at 40°C/75% RH for 1–3 months and monitor degradation via LC-MS .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures to optimize storage conditions (e.g., desiccated, -20°C) .
Properties
Molecular Formula |
C14H10N2O2S2 |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(5Z)-2-(3-hydroxyphenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H10N2O2S2/c17-10-4-1-3-9(7-10)15-14-16-13(18)12(20-14)8-11-5-2-6-19-11/h1-8,17H,(H,15,16,18)/b12-8- |
InChI Key |
WHFDBPPIYLHAHF-WQLSENKSSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)N=C2NC(=O)/C(=C/C3=CC=CS3)/S2 |
Canonical SMILES |
C1=CC(=CC(=C1)O)N=C2NC(=O)C(=CC3=CC=CS3)S2 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.